Regioisomeric LogP Shift: 0.65-Unit Increase in Hydrophilicity Over the 3-Amino-4-Hydroxy Isomer
The target compound (4-amino-5-hydroxy substitution) exhibits a calculated LogP of 0.85, compared to 1.5 for the 3-amino-4-hydroxy positional isomer (CAS 142671-52-1), representing a LogP reduction of 0.65 units [1]. This difference, computed by the same method within the ChemSpace database, indicates that the target compound is substantially more hydrophilic. In drug-like molecule design, a LogP shift of this magnitude can significantly improve aqueous solubility and reduce non-specific protein binding, making the 4,5-isomer preferable for biochemical probe development and fragment-based screening campaigns where aqueous compatibility is critical [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.85 |
| Comparator Or Baseline | Dimethyl 3-amino-4-hydroxyphthalate (CAS 142671-52-1): LogP = 1.5 |
| Quantified Difference | ΔLogP = -0.65 (target is 0.65 log units more hydrophilic) |
| Conditions | Computed LogP values from ChemSpace database using consistent methodology |
Why This Matters
A 0.65-unit LogP reduction translates to an approximately 4.5-fold increase in aqueous solubility (assuming ideal partitioning), which directly impacts assay compatibility and bioavailability in early-stage screening.
- [1] ChemSpace. Comparative LogP data: 1,2-dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate (LogP 0.85) vs. 1,2-dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate (LogP 1.5). https://chem-space.com/ (accessed 2026-04-29). View Source
